2-(1H-indol-3-yl)-2-oxoacetaldehyde

Description

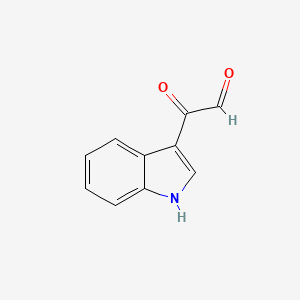

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDBTUMJILFRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Structure and Spectroscopic Investigations of 2 1h Indol 3 Yl 2 Oxoacetaldehyde

Tautomerism and Isomerism in Indole-3-glyoxals and Analogues

Tautomerism, the phenomenon of interconverting constitutional isomers, is a key feature of 2-(1H-indol-3-yl)-2-oxoacetaldehyde and related indole-3-glyoxals. masterorganicchemistry.comlibretexts.org This primarily manifests as keto-enol tautomerism. masterorganicchemistry.com

Indole-3-glyoxals can exist in equilibrium between a keto form and an enol form. masterorganicchemistry.com The keto form contains two adjacent carbonyl groups, while the enol form possesses a carbon-carbon double bond with a hydroxyl group. masterorganicchemistry.com Generally, the keto tautomer is more stable and thus favored at equilibrium. masterorganicchemistry.comresearchgate.net However, several factors can influence the position of this equilibrium:

Substitution: The nature of substituents on the indole (B1671886) ring can affect the relative stability of the tautomers.

Conjugation/Resonance: Extended conjugation in the enol form can increase its stability. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.com

Aromaticity: In some cases, enolization can lead to the formation of an aromatic ring, which provides a strong driving force for the equilibrium to shift towards the enol form. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org The mechanism in acidic conditions involves protonation of a carbonyl oxygen followed by deprotonation at the α-carbon. libretexts.org In basic conditions, an enolate is formed by deprotonation of the α-carbon, which is then protonated to yield the enol. libretexts.org

The solvent environment plays a critical role in determining the predominant tautomeric form of indole-3-glyoxals. The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.govnih.gov For instance, in some azomethine-functionalized derivatives, increasing solvent polarity has been shown to cause a gradual shift in the maximum absorption wavelength, indicating a change in the electronic structure related to the tautomeric equilibrium. nih.govnih.gov This solvatochromic shift is a result of noncovalent interactions between the solvent and the solute molecules, which can perturb the electronic system and alter the energy difference between the ground and excited states. nih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other. nih.gov

Conformational Analysis and Rotational Barriers

Studies on related N-substituted indole derivatives have shown the existence of rotational isomers (rotamers) around the N-C(O) bond in carbamate (B1207046) derivatives. scispace.com The barriers to this rotation can be determined using dynamic NMR spectroscopy. Similarly, for this compound, there will be a rotational barrier associated with the C3-C(O) bond. The planarity and dihedral angles of the molecule are influenced by both steric and electronic effects. X-ray crystallography studies on related indole derivatives have provided precise information on bond lengths, bond angles, and dihedral angles in the solid state. nih.gov For example, in (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the indole ring system was found to make a significant dihedral angle with the anthracene (B1667546) ring. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation

A combination of advanced spectroscopic techniques is essential to fully characterize the structure, dynamics, and reactivity of this compound.

NMR spectroscopy is a powerful tool for studying tautomeric equilibria and determining the stereochemistry of molecules in solution. researchgate.netencyclopedia.pub By analyzing chemical shifts (¹H, ¹³C, ¹⁵N), coupling constants, and the effects of temperature and solvent, detailed information about the structure and dynamics of different tautomers and isomers can be obtained. encyclopedia.pubmdpi.com

For example, variable temperature ¹H-NMR has been used to investigate the effect of solvent polarity on tautomerization. nih.govnih.gov In the case of N-substituted indole-3-carbaldehyde oxime derivatives, ¹H and ¹³C NMR were used to identify and characterize syn (Z) and anti (E) isomers. mdpi.com Furthermore, two-dimensional NMR experiments, such as COSY and HMBC, are invaluable for assigning the complex spectra of indole derivatives and establishing connectivity between atoms. researchgate.net The isotopic labeling of the indole nucleus, for instance with ¹⁵N, can provide additional valuable data, including spin-spin coupling constants and isotopic shifts, which aid in structural elucidation. researchgate.net

Table 1: Representative NMR Data for Indole Derivatives

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Indole NH | 10.0 - 12.0 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | Indole aromatic protons | 7.0 - 8.0 | Complex multiplet patterns. |

| ¹³C | Indole C2 | 120 - 130 | |

| ¹³C | Indole C3 | 110 - 120 | |

| ¹⁵N | Indole NH | Varies significantly with substitution and environment. |

This table provides generalized data. Specific values for this compound would require experimental determination.

Mass spectrometry is a highly sensitive technique used to detect and characterize molecules based on their mass-to-charge ratio (m/z). nih.govrsc.org It is particularly well-suited for identifying transient reactive intermediates and adducts that are formed during chemical reactions. nih.govrsc.org Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and reactive species. nih.gov

In the context of this compound, MS can be used to:

Identify reactive intermediates: During its synthesis or subsequent reactions, transient species may be formed. MS can help to detect and determine the elemental composition of these intermediates. nih.govrsc.org

Characterize adducts: This compound can react with nucleophiles, such as amino acids in proteins, to form adducts. MS-based approaches, often coupled with liquid chromatography (LC-MS), are instrumental in identifying these adducts and determining the site of modification. researchgate.net

Elucidate reaction mechanisms: By monitoring the appearance of intermediates and products over time, MS can provide kinetic data and insights into the reaction pathway. purdue.edu

Techniques such as collision-induced dissociation (CID) can be used to fragment mass-selected ions, providing structural information about the precursor ion. rsc.org Furthermore, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions for unknown compounds and intermediates. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, also known as indol-3-ylglyoxal, the UV-Vis spectrum is dominated by the electronic transitions within the indole ring system, which is a significant chromophore. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur and their intensities provide valuable insights into the molecule's conjugated system and the presence of non-bonding electrons.

The electronic transitions in indole and its derivatives are well-characterized. Typically, indole-containing compounds exhibit two main absorption bands in the UV region. These arise from π → π* transitions within the aromatic system. The electronic spectrum of the parent indole molecule shows a strong absorption band around 220 nm and a weaker, more structured band in the 260-290 nm region. The presence of substituents on the indole ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The introduction of the 2-oxoacetaldehyde group at the C3 position of the indole ring is expected to influence the electronic spectrum significantly. The carbonyl and aldehyde functionalities introduce n → π* transitions, which are typically weaker than π → π* transitions and appear at longer wavelengths. Furthermore, the potential for conjugation between the indole π-system and the dicarbonyl moiety can lead to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this compound is its potential to exist in tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, a keto-enol equilibrium is anticipated. orgoreview.commasterorganicchemistry.com The predominant keto form, this compound, can tautomerize to its enol form, (Z)-1-(1H-indol-3-yl)-2-hydroxyacrylaldehyde.

The position of this equilibrium can be influenced by several factors, including the solvent's polarity. orgoreview.com In many cases, the keto form is more stable. orgoreview.com However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and extended conjugation. masterorganicchemistry.com The establishment of an extended conjugated system involving the indole ring and the enol's carbon-carbon double bond could favor the enol tautomer.

UV-Vis spectroscopy is a powerful tool for investigating such tautomeric equilibria, as the keto and enol forms will have distinct electronic absorption spectra. The enol form, with its extended conjugation, would be expected to absorb at a longer wavelength compared to the keto form. By analyzing the UV-Vis spectrum in different solvents, it is possible to deduce the relative proportions of the keto and enol tautomers. For example, a shift in the absorption maximum to a longer wavelength in a non-polar solvent might suggest a greater prevalence of the enol form, which can be stabilized by intramolecular hydrogen bonding in such environments.

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Yl 2 Oxoacetaldehyde

Development of Synthetic Routes to 2-(1H-indol-3-yl)-2-oxoacetaldehyde

The preparation of this compound can be achieved through several strategic approaches, each offering distinct advantages.

Friedel-Crafts Acylation of Indole (B1671886) with Oxalyl Chloride

A prevalent and classical method for synthesizing the precursor to this compound involves the Friedel-Crafts acylation of indole. This reaction typically employs oxalyl chloride as the acylating agent. The high reactivity of the indole ring, particularly at the C3 position, allows this electrophilic substitution to proceed readily, often without the need for a strong Lewis acid catalyst that is typical for Friedel-Crafts reactions on less reactive aromatic systems. nih.govsciencemadness.org

The reaction between indole and an excess of oxalyl chloride in an inert solvent like diethyl ether affords the intermediate, (1H-indol-3-yl)glyoxylyl chloride, in high yield. researchgate.net This acid chloride is a versatile intermediate itself. For the synthesis of the target aldehyde, the glyoxylyl chloride is subsequently subjected to a reduction. For instance, treatment of the acid chloride with a reducing agent like tributyltin hydride (HSnBu₃) can furnish the desired this compound. researchgate.netresearchgate.net This two-step sequence provides a reliable and scalable route to the target aldehyde.

A similar procedure starting with 2-methylindole (B41428) involves adding a solution of the indole in diethyl ether to oxalyl chloride, also diluted with diethyl ether. The resulting precipitate of 2-methylindolylglyoxylyl chloride is then collected. Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have also been shown to effectively promote the 3-acylation of indoles with various acyl chlorides under mild conditions, which can be applicable to acid-sensitive indole substrates. organic-chemistry.org

Reduction-Oxidation Strategies for the Aldehyde Moiety

Alternative synthetic strategies involve the manipulation of the oxidation state of a two-carbon side chain at the C3 position of the indole ring.

One such approach could involve the selective oxidation of a precursor like 2-(1H-indol-3-yl)ethane-1,2-diol. Flavin-dependent monooxygenases (FDMOs) are enzymes known to catalyze the oxidation of indole derivatives. nih.gov While specific examples for the direct oxidation of the diol to the glyoxal (B1671930) are not prominent, these biocatalytic methods highlight the potential for selective oxidations at the indole C2–C3 double bond, suggesting a possible route from a more reduced precursor. nih.gov

Conversely, a reduction strategy could start from the corresponding indole-3-glyoxylic acid. This carboxylic acid can be prepared and then selectively reduced to the aldehyde. While specific reagents for this direct transformation are part of a broader array of organic reactions, the principle of reducing a carboxylic acid derivative to an aldehyde is a fundamental transformation in organic synthesis.

Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency in building molecular complexity in a single step from simple starting materials. rug.nl While a direct MCR for this compound is not commonly cited, MCRs are extensively used to synthesize derivatives that incorporate the indole nucleus and a side chain, which could conceptually lead to the target compound. rug.nlresearchgate.netnih.gov For example, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating diverse molecular scaffolds. rug.nl One could envision a scenario where the components are chosen to generate a product that can be readily converted to the desired glyoxal. The development of such an MCR would represent a significant advancement in the efficient synthesis of this key building block.

Utilization as a Key Building Block in Complex Organic Synthesis

The synthetic utility of this compound is demonstrated by its application in constructing a variety of complex and biologically relevant molecules.

Synthesis of Heterocyclic Compounds (e.g., Quinoxalines, Furanones, Imidazoheterocycles)

The dual electrophilic nature of the glyoxal moiety makes this compound an ideal substrate for condensation reactions with dinucleophiles to form various heterocycles.

Quinoxalines: A prominent application is the synthesis of (1H-indol-3-yl)quinoxalines. The reaction of this compound with 1,2-phenylenediamines leads to a condensation reaction that forms the quinoxaline (B1680401) ring system. researchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures in various solvents. The choice of solvent and base can be optimized to maximize the yield of the desired quinoxaline product. researchgate.netresearchgate.netresearchgate.net

Table 1: Synthesis of 2-(1H-indol-3-yl)quinoxaline from this compound and 1,2-phenylenediamine researchgate.netresearchgate.net

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Ethanol | - | 90 | Moderate |

| 2 | Acetic Acid | - | 90 | Good |

| 3 | DMF | K₂CO₃ | 90 | High |

| 4 | Dioxane | Et₃N | 90 | Moderate |

Furanones: The aldehyde functionality of the molecule can participate in reactions to form furanone rings. For instance, Perkin-type reactions with carboxylic anhydrides and their corresponding salts, or Knoevenagel condensations with active methylene (B1212753) compounds followed by cyclization, can lead to furanone derivatives. nih.govnih.gov These furanones can then serve as intermediates for the synthesis of other heterocyclic systems like pyridazinones and oxadiazoles. nih.gov

Imidazoheterocycles: The aldehyde group is also a key functional handle for the synthesis of fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.comorganic-chemistry.orgresearchgate.netrsc.org In a typical multicomponent approach, like the Groebke–Blackburn–Bienaymé (GBB) reaction, an aminopyridine, an aldehyde (such as this compound), and an isocyanide react to form the imidazo[1,2-a]pyridine (B132010) scaffold in a single step. beilstein-journals.orgmdpi.com This strategy allows for the rapid generation of libraries of complex molecules with potential biological activity.

Formation of Rhodanine (B49660) Derivatives and Related Structures

The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds like rhodanine (2-thioxo-4-thiazolidinone) and its derivatives. researchgate.net This reaction is typically catalyzed by a weak base and results in the formation of a 5-ylidene rhodanine derivative. researchgate.net

This condensation is a powerful method for C-C bond formation and introduces a new pharmacologically relevant heterocyclic moiety. The reaction conditions can often be made environmentally friendly, for example, by using catalysts like alum under microwave irradiation in aqueous media.

Table 2: Examples of Knoevenagel Condensation Partners for Aldehydes researchgate.netamazonaws.com

| Active Methylene Compound | Resulting Heterocyclic Core |

| Rhodanine | 5-((1H-indol-3-yl)methylene)rhodanine |

| Imidazolidine-2,4-dione (Hydantoin) | 5-((1H-indol-3-yl)methylene)hydantoin |

| Thiazolidine-2,4-dione | 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione |

| Malononitrile | 2-((1H-indol-3-yl)methylene)malononitrile |

Precursor in Indole Alkaloid Analogue Synthesis

Indole alkaloids are a large and diverse class of naturally occurring compounds, many of which exhibit significant biological activities. nih.govnih.gov The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to develop new therapeutic agents. This compound serves as a valuable starting material in this endeavor.

The reactive aldehyde and ketone functionalities of indole-3-glyoxal allow for its participation in various cyclization and condensation reactions to construct the complex ring systems characteristic of many indole alkaloids. For instance, it can be utilized in reactions to form quinazolinone and quinoxaline structures, which are present in some classes of alkaloids. researchgate.netnih.gov The synthesis of these analogues often involves the reaction of this compound with appropriate binucleophilic reagents.

One notable application is in the synthesis of compounds with potential antitumor activity. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

| Precursor | Reagent | Product Type | Reference |

| This compound | Anthranilamides | Indolylquinazolinones | nih.gov |

| This compound | 1,2-Phenylenediamine | (1H-indol-3-yl)quinoxalines | researchgate.netresearchgate.net |

Generation of Functionalized Bisindolyl Derivatives

Bisindolyl derivatives, particularly bis(indolyl)methanes (BIMs), are another class of compounds that have attracted significant attention due to their diverse biological activities, including anticancer and antibacterial properties. nih.govjocpr.com this compound can be a precursor for certain functionalized bisindolyl structures, although the more common route to BIMs involves the reaction of indoles with simple aldehydes or ketones. nih.govjocpr.comresearchgate.net

The electrophilic nature of the carbonyl groups in indole-3-glyoxal allows for the attack by the nucleophilic C3 position of another indole molecule. This reaction, typically catalyzed by an acid, leads to the formation of a C-C bond and the generation of a bisindolyl scaffold. The presence of the additional carbonyl group in the starting material allows for further functionalization of the resulting bisindolyl derivative.

Research has explored various catalytic systems to promote the synthesis of bisindolylmethanes, including both Lewis and Brønsted acids. jocpr.combeilstein-journals.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.

| Reactant 1 | Reactant 2 | Product Type | Catalyst Example | Reference |

| Indole | Aldehydes/Ketones | Bis(indolyl)methanes | NiSO4·6H2O | jocpr.com |

| Indole | Aldehydes | Bis(indolyl)methanes | Lipase TLIM | nih.gov |

| Indole | Aldehydes | Bis(indolyl)methanes | FePO4 | researchgate.net |

Catalytic and Green Chemistry Approaches in Indole-3-glyoxal Transformations

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of various catalytic and green chemistry approaches for the transformations of this compound and related indole derivatives.

The principles of green chemistry focus on aspects such as the use of catalysts over stoichiometric reagents, the use of safer solvents, and the development of energy-efficient processes. bridgew.edu

Metal-Mediated and Metal-Free Reaction Conditions

Both metal-mediated and metal-free catalytic systems have been successfully employed in the transformations of indole derivatives.

Metal-Mediated Reactions: Transition metals such as palladium, rhodium, and copper have been widely used to catalyze various reactions involving indoles. mdpi.comnih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-N bonds. In the context of indole-3-glyoxal, metal catalysts can be used to activate the molecule for subsequent reactions or to facilitate cyclization processes. For example, nickel sulfate (B86663) has been used as a recyclable catalyst for the synthesis of bis(indolyl)methanes. jocpr.com

Metal-Free Reactions: While metal catalysts are highly effective, they can be expensive and pose concerns regarding toxicity and environmental impact. This has driven the development of metal-free reaction conditions. acs.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative. For example, Brønsted acids and bases can effectively catalyze reactions involving indole-3-glyoxal. Furthermore, reactions can sometimes be carried out under catalyst-free conditions, often by utilizing the inherent reactivity of the starting materials under specific reaction conditions like high temperature or with the aid of non-conventional energy sources. researchgate.net

| Reaction Type | Catalyst Type | Example | Reference |

| Bis(indolyl)methane Synthesis | Metal-Mediated (Lewis Acid) | NiSO4·6H2O | jocpr.com |

| Bis(indolyl)methane Synthesis | Metal-Free (Enzyme) | Lipase | nih.gov |

| Indole Synthesis | Metal-Free (Acid-induced) | Methanesulfonic acid | rsc.org |

| Dicarbonylation of Indoles | Metal-Free (Organocatalytic) | Aminocatalysis | acs.org |

Microwave-Assisted Synthesis and Green Solvents

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis as it can significantly reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.govtandfonline.comresearchgate.net The use of microwave assistance in the synthesis of indole derivatives, including those derived from this compound, has been reported to be highly efficient. mdpi.com This technique is considered a green chemistry approach as it is more energy-efficient than conventional heating methods.

Green Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in the use of green solvents such as water, ethanol, and ionic liquids. nih.govresearchgate.netrsc.org Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of bis(indolyl)methanes has been successfully carried out in water, demonstrating the feasibility of conducting indole chemistry in environmentally benign media. nih.gov Ethanol is another green solvent that is often used in reactions involving indole derivatives. rsc.org Ionic liquids, which are salts that are liquid at low temperatures, are also considered green solvents due to their low vapor pressure and high thermal stability. eurjchem.com

| Green Chemistry Approach | Application Example | Specifics | Reference |

| Microwave-Assisted Synthesis | Synthesis of Indole Derivatives | Reduced reaction times, improved yields | researchgate.nettandfonline.comresearchgate.netmdpi.com |

| Green Solvent | Synthesis of Bis(indolyl)methanes | Reaction performed in pure water | nih.gov |

| Green Solvent | Synthesis of Bis(indolyl)methanes | Reaction performed in ethanol | jocpr.com |

| Green Solvent | Synthesis of Indole-2-carboxamides | Reaction performed in ethanol | rsc.org |

| Green Solvent & Catalyst | Synthesis of Bis(indolyl)methanes | Molten N-butylpyridinium bromide as solvent and catalyst | eurjchem.com |

Reactivity and Reaction Mechanism Studies of 2 1h Indol 3 Yl 2 Oxoacetaldehyde

Elucidation of Reaction Pathways Involving the Oxoacetaldehyde Moiety

The oxoacetaldehyde moiety of 2-(1H-indol-3-yl)-2-oxoacetaldehyde is the primary center of its reactivity. This functional group consists of two adjacent carbonyl groups, a ketone and an aldehyde, which dictates its chemical behavior. The presence of these two electrophilic centers allows for a variety of reaction pathways.

One of the most common reactions is condensation with binucleophiles. For instance, its reaction with 1,2-phenylenediamine leads to the formation of (1H-indol-3-yl)quinoxalines. researchgate.net This reaction proceeds through the sequential condensation of the two amino groups of the diamine with the two carbonyl groups of the oxoacetaldehyde. The reaction conditions, such as the choice of solvent and base, can influence the efficiency of this transformation. researchgate.netresearchgate.net

The aldehyde group is generally more reactive than the ketone group towards nucleophilic attack due to less steric hindrance and greater partial positive charge on the carbonyl carbon. pressbooks.pub This differential reactivity can be exploited for selective transformations. For example, under certain conditions, it is possible to selectively react the aldehyde functionality while leaving the ketone group intact, although this often requires careful control of reaction parameters.

Role of the Compound as a Dicarbonyl Source and Oxidant

As a 1,2-dicarbonyl compound, this compound serves as a valuable building block in organic synthesis. Its ability to act as a dicarbonyl source is evident in its reactions with various nucleophiles to form heterocyclic structures. The two carbonyl groups provide two points of reactivity, enabling the construction of cyclic systems in a single step.

In some reactions, this compound can also act as an oxidant. While specific studies detailing its oxidizing properties are not extensively documented in the provided search results, the inherent nature of the dicarbonyl functionality suggests its potential to oxidize other species while being reduced itself. For instance, in certain transition metal-catalyzed reactions, it could participate in redox cycles. nih.gov

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is characterized by both nucleophilic and electrophilic interactions.

Electrophilic Reactivity: The carbonyl carbons of the oxoacetaldehyde moiety are electrophilic and thus susceptible to attack by nucleophiles. libretexts.orglibretexts.org The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of each carbon. Nucleophilic addition reactions are a hallmark of this compound's chemistry. For example, it reacts with indoles in the presence of an acid catalyst to form α,α-bis(indol-3-yl) ketones. core.ac.uk This reaction highlights the electrophilic character of the carbonyl groups, which are activated by the acidic conditions.

Nucleophilic Reactivity: While the primary reactivity is electrophilic at the carbonyl carbons, the indole (B1671886) nucleus itself is electron-rich and can act as a nucleophile. mdpi.com The C3 position of the indole is particularly nucleophilic and can participate in reactions with electrophiles. However, the focus of the reactivity studies for this specific compound is predominantly on the oxoacetaldehyde portion. The indole nitrogen can also exhibit nucleophilicity, for instance, in N-alkylation or N-acylation reactions. nih.gov

Cyclization Reactions and Cascade Sequences

A significant aspect of the chemistry of this compound is its use in cyclization and cascade reactions to synthesize complex heterocyclic scaffolds. These reactions often involve a series of intramolecular and intermolecular steps that occur in a single pot.

The reaction with 1,2-phenylenediamine to form quinoxalines is a classic example of a cyclization reaction. researchgate.net This transformation involves two condensation steps and a subsequent aromatization. Similarly, it can be used in multicomponent reactions to generate diverse heterocyclic structures. For instance, a one-pot reaction involving arylglyoxal monohydrate (a related dicarbonyl compound), 2-amino-1,4-naphthoquinone, and indole yields complex benzo[f]indole-4,9-dione derivatives. nih.gov

Cascade sequences initiated by the reaction of this dicarbonyl compound can lead to the rapid assembly of intricate molecular architectures. These sequences often involve an initial nucleophilic attack on one of the carbonyl groups, followed by a series of cyclizations and rearrangements.

Computational Chemistry in Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reaction mechanisms of this compound and related compounds.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

DFT calculations are employed to model the geometries and energies of transition states and intermediates along a reaction pathway. researchgate.net This allows for the elucidation of the most favorable reaction mechanism. For example, in the synthesis of α-aryl nitriles, DFT calculations have been used to suggest a three-stage mechanism involving an electrophilic assembly, removal of a triflic acid equivalent, and a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net These calculations can provide insights into the role of catalysts and reaction conditions in controlling the outcome of a reaction.

In the context of hydrazone formation from indole-3-carbaldehyde, DFT calculations have been used to determine the most stable conformers of the products. nih.gov Such studies can predict the relative stability of different isomers and help rationalize experimental observations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. These calculations can provide information about charge distribution, frontier molecular orbitals (HOMO and LUMO), and other electronic properties that govern reactivity. For instance, the partial positive charges on the carbonyl carbons of this compound can be quantified, confirming their electrophilicity. libretexts.org

DFT studies have also been used to explore the conformational preferences and molecular structure of related indole derivatives, such as methyl 2-(1H-indol-3-yl)-2-oxoacetate. researchgate.net These computational analyses complement experimental data and provide a deeper understanding of the molecule's intrinsic properties. Furthermore, DFT can be used to study the relative stability and reactivity of different lead compounds in drug discovery, as demonstrated in studies of imidazotriazole-based inhibitors. mdpi.com

Role in Biological and Biochemical Systems: Mechanistic Insights

Biosynthesis and Metabolism of Indole (B1671886) Glyoxals in Natural Systems

Indole glyoxals, including 2-(1H-indol-3-yl)-2-oxoacetaldehyde, are involved in various biological and biochemical processes. Their formation and subsequent metabolic transformations are key to understanding their role in nature.

Enzymatic Pathways and Identification of Involved Enzymes

The biosynthesis of indole-3-glyoxylic acid, a related compound, can occur through the enzymatic oxidation of indole-3-acetic acid. nih.gov In some bacteria, a tryptophan-independent pathway has been proposed where indole is first converted to indole-3-acetic acid, which is then oxidized to indole-3-glyoxylic acid and subsequently to indole-3-aldehyde. nih.gov While the specific enzymes directly responsible for the formation of this compound from indole are not extensively detailed in the provided results, the metabolism of tryptophan is a critical starting point for many indole compounds. nih.govyoutube.commdpi.com The initial step often involves the conversion of tryptophan to other indole derivatives. nih.govyoutube.com Fungi, for instance, have developed diverse strategies to incorporate and modify the indole ring, primarily from L-tryptophan. nih.govrsc.org

The degradation of indole in some bacteria proceeds through intermediates like indoxyl, 2,3-dihydroxyindole, and isatin, eventually leading to anthranilate. nih.gov In the context of tryptophan metabolism, the kynurenine (B1673888) pathway is a major route, responsible for the breakdown of about 95% of dietary tryptophan. mdpi.com Enzymes such as indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) are key players in this pathway, catalyzing the initial rate-limiting step. mdpi.com

Precursor Roles in Biosynthesis of Indole Alkaloids and Related Metabolites

Indole compounds, including those structurally related to this compound, serve as crucial precursors in the biosynthesis of a vast array of indole alkaloids. nih.govyoutube.com The amino acid tryptophan is the primary biogenetic precursor for all indole alkaloids. youtube.com A common initial step is the decarboxylation of tryptophan to form tryptamine (B22526). youtube.com

The biosynthesis of complex indole alkaloids often involves the condensation of a tryptamine unit with a second component, frequently an aldehyde. youtube.com For example, strictosidine, the universal precursor to a large family of monoterpenoid indole alkaloids, is formed from the condensation of tryptamine and secologanin. youtube.combiorxiv.org The indole ring's electron-rich nature makes it susceptible to electrophilic substitution, a common reaction in the formation of these alkaloids. nih.gov

Molecular Interactions with Biological Targets: In Vitro and Cellular Mechanisms

Derivatives of this compound have been the subject of extensive research to understand their interactions with various biological targets and their effects on cellular processes.

Inhibition of Enzyme Activities (e.g., COX-2, 5-LOX, Tubulin Polymerization) by Derivatives of this compound

Derivatives of indole-3-glyoxylamides, which are structurally related to this compound, have shown significant inhibitory activity against several key enzymes implicated in disease.

Tubulin Polymerization: A number of indole-3-glyoxylamides have been identified as potent inhibitors of tubulin polymerization. acs.orgnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting the microtubule network and leading to cytotoxic effects in cancer cells. acs.orgnih.govnih.gov This mechanism makes them promising candidates for the development of new anticancer therapeutics. nih.gov

COX-2 and 5-LOX Inhibition: Certain indole derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play crucial roles in inflammation. nih.govresearchgate.netnih.gov By inhibiting both pathways, these compounds can offer a more comprehensive anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). google.com For instance, some synthesized N-hydroxyurea derivatives and other related compounds have demonstrated dual inhibitory activity. nih.govresearchgate.net

| Compound Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-glyoxylamides | Tubulin | Inhibition of polymerization, binding to colchicine site | acs.org, nih.gov, nih.gov |

| Indole Derivatives | COX-2 and 5-LOX | Dual inhibition, potential for anti-inflammatory agents | nih.gov, researchgate.net, nih.gov |

Modulation of Cellular Pathways and In Vitro Biological Responses (e.g., Anti-proliferative Effects, Apoptosis Induction)

The enzymatic inhibition by derivatives of this compound translates into significant effects on cellular pathways, leading to desired biological responses in vitro.

Anti-proliferative Effects: Many derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. nih.govnih.govnih.gov For example, bis(indolyl)glyoxylamides and (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives have shown significant cytotoxicity against various cancer cells. nih.govnih.gov

Apoptosis Induction: A key mechanism underlying the anti-cancer activity of these compounds is the induction of apoptosis (programmed cell death). nih.govnih.gov Studies have shown that treatment with these derivatives leads to an increase in pro-apoptotic proteins like cleaved PARP1 and Bax, and activation of caspases. nih.govnih.gov For instance, glyoxal (B1671930) itself has been shown to induce apoptosis in human lung epithelial cells. nih.gov Some N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives have also been found to induce apoptosis at submicromolar concentrations. researchgate.net

| Compound/Derivative | Cellular Effect | Mechanism | Affected Cell Lines | Reference |

|---|---|---|---|---|

| bis(indolyl)glyoxylamides | Anti-proliferative, Apoptosis Induction | Increased levels of cleaved PARP1 | HeLa, PC-3, MDA-MB-231, BxPC-3 | nih.gov |

| (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives | Anti-proliferative, Apoptosis Induction | Enhanced reactive oxygen species (ROS) level, activation of Bax and cleaved-caspase 3 | HCT116, HL-60, MDA-MB-231 | nih.gov |

| Glyoxal | Apoptosis Induction | Increase in pro-apoptotic mediators like Bax and activated caspase-3 | L132 (human lung epithelial) | nih.gov |

| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives | Apoptosis Induction | Induction of apoptosis at submicromolar concentrations | REH (human leukemia) | researchgate.net |

Computational Approaches to Molecular Interactions (e.g., Molecular Docking Simulations with Protein Binding Sites)

Molecular docking simulations have become an invaluable tool for understanding the interactions between derivatives of this compound and their protein targets at a molecular level. These computational studies help in rationalizing the observed biological activities and in the design of new, more potent inhibitors.

Binding to COX-2: Molecular docking studies have been used to predict and analyze the binding modes of potential COX-2 inhibitors. ajchem-a.com These simulations have shown that indole derivatives can fit into the active site of COX-2, forming hydrogen bonds and hydrophobic interactions with key amino acid residues like ARG120, TYR355, and ALA527. ajchem-a.com

Interaction with Tubulin: The binding of indole-based tubulin inhibitors to the colchicine binding site has been elucidated through molecular docking. nih.gov These studies reveal that the indole moiety and its substituents form crucial interactions within the binding pocket, explaining their potent inhibitory activity. nih.gov

Other Targets: Docking studies have also been employed to investigate the binding of indole derivatives to other targets, such as the long RSH proteins in bacteria and the neuraminidase receptor of the influenza virus, providing insights into their potential as antibacterial and antiviral agents, respectively. nih.govsemanticscholar.org

Advanced Analytical Methodologies for Research Applications of 2 1h Indol 3 Yl 2 Oxoacetaldehyde

Chromatographic Techniques for the Separation and Analysis of Indole (B1671886) Glyoxals and Related Metabolites

Chromatographic methods are fundamental for the separation and purification of 2-(1H-indol-3-yl)-2-oxoacetaldehyde and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a prominently used technique, often in a reversed-phase (RP-HPLC) configuration. For instance, the separation of various indolic compounds, including those structurally related to indole-3-glyoxal, has been successfully achieved using a C8 or C18 column with a gradient elution system. nih.govnih.gov A typical mobile phase consists of an aqueous component, often with a small percentage of acetic acid to control pH, and an organic modifier like acetonitrile. nih.govnih.gov The retention times of these compounds are influenced by their polarity, with more polar compounds eluting earlier.

In a study on the bacterial transformation of indole, HPLC was instrumental in identifying metabolites such as indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. nih.gov The retention times for these compounds were 9.60, 12.0, and 7.48 minutes, respectively, while indole itself had a retention time of 4.25 minutes under the specified conditions. nih.gov Another method for the simultaneous determination of seven indolic compounds related to bacterial biosynthesis of indole-3-acetic acid reported distinct retention times for each analyte, demonstrating the resolving power of HPLC. nih.gov

For preparative purposes, Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC) have been employed for the enrichment and separation of minor indole derivatives from complex natural product extracts. researchgate.net These techniques are particularly useful for isolating sufficient quantities of compounds for further structural analysis. Flash chromatography is another valuable tool for the rapid and efficient purification of indole derivatives. researchgate.net

Table 1: HPLC Retention Times of Indole Derivatives

| Compound | Retention Time (minutes) |

| Indole | 4.25 nih.gov |

| Indole-3-aldehyde | 7.48 nih.gov |

| Indole-3-acetic acid | 9.60 nih.gov |

| Indole-3-glyoxylic acid | 12.0 nih.gov |

| Tryptophan | ~3.5 nih.gov |

| Tryptamine (B22526) | ~5.9 nih.gov |

| Indole-3-lactic acid | ~7.7 nih.gov |

| Indole-3-acetamide | ~9.3 nih.gov |

| Indole-3-ethanol | ~15.5 nih.gov |

| Indole-3-acetonitrile | ~24.1 nih.gov |

This table is interactive. You can sort and filter the data.

High-Resolution Mass Spectrometry-Based Approaches for Structural Elucidation of Reactive Intermediates and Adducts

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of this compound and its reaction products. Electron ionization mass spectrometry (EI-MS) has been used to investigate the fragmentation pathways of indole derivatives. scirp.orgresearchgate.net A characteristic fragmentation pattern for the indole ring involves the loss of HCN, leading to a specific ion fragment. scirp.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides both separation and structural information, making it invaluable for analyzing complex mixtures. In the study of prenylated indole alkaloids, LC-MS/MS analysis revealed characteristic fragmentation patterns, such as the loss of an isopentene group and an acyl group. nih.gov This systematic fragmentation allows for the identification and structural deduction of related analogs within a crude extract. nih.gov The cleavage pathway often results in common ion fragments at m/z 132 and m/z 130, which are considered characteristic of the indole alkaloid skeleton. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is another widely used technique, particularly for analyzing polar and thermally labile molecules. It is often used to confirm the molecular weight of synthesized indole derivatives by observing the [M+H]⁺ ion. rsc.org

Table 2: Characteristic Mass Spectrometric Fragments of Indole Derivatives

| Compound/Fragment | m/z | Ion Type |

| Indole-3-carbaldehyde | 145 | [M]⁺ |

| Indole fragment after HCN loss | 89 | Fragment ion |

| Prenylated indole alkaloid | 410 | [M+H]⁺ |

| Fragment after loss of isopentene | 342 | [M+H - C₅H₈]⁺ |

| Fragment after loss of acyl group | 300 | Fragment ion |

| Characteristic indole alkaloid fragment | 132 | Fragment ion |

| Characteristic indole alkaloid fragment | 130 | Fragment ion |

This table is interactive. You can sort and filter the data.

Advanced NMR Spectroscopy for Tautomeric, Conformational, and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of this compound and its derivatives. ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom in the molecule. rsc.orgmdpi.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the spatial proximity of atoms, which is crucial for determining the conformation of molecules. mdpi.com For instance, in the study of indol-3-yl-N,N-dialkyl-glyoxalylamides, NMR spectroscopy revealed the presence of syn- and anti-periplanar rotamers due to restricted rotation around the amide bond. tandfonline.comresearchgate.net The relative populations of these rotamers can be quantified from the NMR spectra. tandfonline.comresearchgate.net

NMR is also instrumental in studying tautomerism. For example, the tautomeric forms of indole derivatives can be investigated by observing the chemical shifts and coupling constants of the protons and carbons in the molecule. Furthermore, NMR studies have been critical in elucidating reaction mechanisms by identifying unstable intermediates. researchgate.net For example, temperature-dependent NMR studies demonstrated the formation of a key sulfonium (B1226848) imine complex in the reaction of this compound with 1,2-phenylenediamine. researchgate.net

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals in the NMR spectra. mdpi.com

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) for Indole Derivatives

| Compound | H-2 | H-4 | H-7 | Other Protons |

| 5-Methoxyindole-3-yl-N-methyl-N-tert-butylglyoxalylamide | 7.86 (s) | 7.54 (d, J=1.9) | 7.44 (d, J=9.0) | 6.90 (dd, J=8.9, 2.5, H-6), 2.30 (s, N-CH₃), 1.45 (s, N-C(CH₃)₃) researchgate.net |

| 5-Methoxyindole-3-yl-N-methylglyoxalylamide | 8.67 (s) | 7.72 (br s) | 7.43 (d, J=8.7) | 6.89 (dd, J=8.9, 1.1, H-6), 3.38 (s, OCH₃), 2.73 (s, N-CH₃) researchgate.net |

| 1-Benzyl-1H-indole-3-carbaldehyde | 7.72 (s) | - | 7.39 – 7.30 (m) | 10.01 (s, CHO), 8.38 – 8.28 (m, H-x), 7.22 – 7.16 (m, Ar-H), 5.37 (s, CH₂) rsc.org |

| 1-Ethyl-1H-indole-3-carbaldehyde | 7.75 (s) | - | 7.38 (t, J=7.5) | 10.01 (s, CHO), 8.31 (d, J=8.2), 7.36 – 7.33 (m), 7.31 (d, J=7.1), 4.24 (q, J=7.3, CH₂), 1.56 (t, J=7.3, CH₃) rsc.org |

This table is interactive. You can sort and filter the data.

Future Research Directions and Challenges for 2 1h Indol 3 Yl 2 Oxoacetaldehyde

Development of Novel and Sustainable Synthetic Routes for Indole-3-glyoxals

The traditional synthesis of indole-3-glyoxals often involves a Friedel-Crafts acylation of indole (B1671886) with oxalyl chloride. researchgate.netnih.gov This method, while effective, presents challenges related to the handling of moisture-sensitive and corrosive reagents. Future research is poised to focus on developing more sustainable and efficient synthetic protocols.

One promising direction is the exploration of one-pot, multi-component reactions. researchgate.net These strategies offer the advantage of minimizing waste, reducing reaction times, and simplifying purification processes. For instance, a one-pot reaction involving indole, oxalyl chloride, and various nucleophiles has been developed to afford a range of 3-indolylglyoxyl derivatives. researchgate.net Further research could expand the scope of nucleophiles and explore the use of more environmentally benign catalysts and solvents.

The development of catalytic methods that avoid the use of stoichiometric, and often hazardous, reagents is another critical area. This could involve the use of transition-metal catalysts or organocatalysts to activate the indole ring or the acylating agent under milder conditions. The goal is to create synthetic routes that are not only high-yielding and selective but also align with the principles of green chemistry.

| Synthetic Approach | Key Features | Potential Advantages | Future Research Focus |

| Traditional Friedel-Crafts Acylation | Use of indole and oxalyl chloride. researchgate.netnih.gov | Well-established and effective. researchgate.netnih.gov | Development of milder and less corrosive alternatives. |

| One-Pot, Multi-Component Reactions | Combines multiple reaction steps into a single operation. researchgate.net | Increased efficiency, reduced waste, and simplified workup. researchgate.net | Expanding the substrate scope and exploring greener catalysts. |

| Catalytic Methods | Employs sub-stoichiometric amounts of catalysts. | Avoidance of hazardous stoichiometric reagents, milder reaction conditions. | Design and application of novel transition-metal or organocatalysts. |

Exploration of Untapped Reactivity Patterns and Synthetic Applications

Indole-3-glyoxal possesses two reactive carbonyl groups, offering a rich platform for diverse chemical transformations. While its use in the synthesis of various heterocyclic systems, such as β-carbolines and imidazoles, is known, there remains significant potential to uncover novel reactivity patterns. scribd.comresearchgate.net

Future investigations could focus on the selective functionalization of either the aldehyde or the ketone moiety. This would enable the synthesis of a wider array of complex molecules with tailored properties. For example, exploring reactions that exploit the unique electronic properties of the indole nucleus in conjunction with the dicarbonyl system could lead to the discovery of unprecedented chemical transformations.

The application of indole-3-glyoxal as a building block in the synthesis of natural products and their analogues is another promising area. Its structural motif is present in several marine alkaloids, and its use as a starting material could streamline the synthesis of these complex and biologically active molecules. scribd.com Furthermore, its role as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, such as antimalarial and anticancer agents, warrants continued exploration. researchgate.netresearchgate.net

Deeper Elucidation of Biological Mechanisms and Identification of Novel Biological Targets in vitro

Derivatives of indole-3-glyoxal have demonstrated a broad spectrum of biological activities, including antimalarial, antiprion, and anticancer properties. researchgate.netresearchgate.net However, the precise molecular mechanisms underlying these activities are often not fully understood. A significant future challenge lies in the detailed elucidation of these mechanisms and the identification of specific biological targets.

In vitro studies are crucial for this endeavor. Techniques such as proteomics and genomics can be employed to identify the proteins and cellular pathways that interact with indole-3-glyoxal derivatives. For instance, identifying the specific enzymes or receptors that these compounds bind to can provide valuable insights into their mode of action.

Metabolomics studies have indicated the presence of indole-3-glyoxal in the metabolic pathways of certain organisms, such as the parasite Leishmania mexicana. gla.ac.uk Further research in this area could uncover its role in parasite metabolism and potentially identify it as a target for the development of new antiparasitic drugs. gla.ac.uk Understanding how these compounds affect cellular processes at a molecular level is essential for the rational design of more potent and selective therapeutic agents.

Advancements in Computational Modeling for Prediction of Reactivity and Biological Function

Computational modeling has emerged as a powerful tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. In the context of indole-3-glyoxal, computational methods can be instrumental in several key areas.

Future research can leverage quantum mechanical calculations to gain a deeper understanding of the electronic structure and reactivity of indole-3-glyoxal. This can help in predicting its behavior in different chemical environments and in designing novel reactions. For example, Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights that can guide experimental work. researchgate.net

Furthermore, molecular docking and dynamics simulations can be employed to predict the binding of indole-3-glyoxal derivatives to biological targets. researchgate.net This can aid in the identification of potential new drug candidates and in understanding the structure-activity relationships of existing compounds. By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new molecules with desired biological functions.

| Computational Technique | Application for Indole-3-glyoxal | Potential Insights |

| Quantum Mechanical Calculations (e.g., DFT) | Studying electronic structure and reaction mechanisms. researchgate.net | Prediction of reactivity, elucidation of reaction pathways. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. researchgate.net | Identification of potential drug targets, understanding binding modes. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of indole-3-glyoxal and its complexes. | Understanding conformational changes and binding stability. |

Integration of 2-(1H-indol-3-yl)-2-oxoacetaldehyde Chemistry into Materials Science Research

The unique chemical structure of this compound, featuring a reactive dicarbonyl unit and a fluorescent indole core, makes it an intriguing candidate for applications in materials science. Future research could explore the incorporation of this molecule into polymeric structures to create functional materials with novel optical or electronic properties.

For instance, the dicarbonyl functionality could be utilized in polymerization reactions to create novel polymers. The indole moiety, known for its fluorescence, could impart luminescent properties to these materials, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or bio-imaging.

The development of difluoroboron complexes of related β-keto amides, which exhibit fluorescence in the solid state, suggests a potential avenue for creating new luminescent materials from indole-3-glyoxal derivatives. researchgate.net By exploring the coordination chemistry of indole-3-glyoxal with various metal ions, it may be possible to create new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. The integration of indole-3-glyoxal chemistry into materials science represents a largely unexplored frontier with the potential for significant innovation.

Q & A

Q. Q1: What are the recommended synthetic routes for 2-(1H-indol-3-yl)-2-oxoacetaldehyde, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves coupling indole derivatives with glyoxal derivatives under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., using palladium(II) acetate and potassium persulfate) has been employed for structurally similar 2-oxoacetaldehydes . Key parameters include:

- Catalyst loading : Optimize palladium concentration (e.g., 0.1 equiv) to minimize side reactions.

- Temperature : Reactions are often conducted at room temperature to preserve aldehyde functionality.

- Purification : Column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) is critical for isolating the product from byproducts like dimerized indoles.

Q. Q2: How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Methodological Answer: A multi-spectroscopic approach is recommended:

- FT-IR/Raman : Identify vibrational modes of the carbonyl (C=O, ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹). For example, FT-IR studies of analogous indole-oxo compounds reveal distinct C=O stretching frequencies sensitive to conjugation effects .

- NMR : ¹H NMR can resolve indole protons (δ 7.1–7.8 ppm) and aldehyde protons (δ ~9.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~190 ppm for aldehyde) and indole ring carbons .

- UV-Vis : Monitor π→π* transitions in the indole moiety (λmax ~280 nm) to assess electronic interactions with the oxoacetaldehyde group .

Advanced Research Questions

Q. Q3: What computational approaches (e.g., DFT) are suitable for modeling the vibrational spectra and electronic structure, and how do they compare with experimental data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been validated for indole-oxo derivatives:

- Vibrational Assignments : Simulated IR/Raman spectra can resolve ambiguities in experimental peak assignments (e.g., distinguishing C=O vs. C=N stretches) .

- Electronic Structure : HOMO-LUMO gaps (~4–5 eV) predict reactivity trends. For example, electron-withdrawing substituents on the indole ring lower LUMO energy, enhancing electrophilicity at the aldehyde group .

- Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.1 ppm) to refine basis set choices .

Q. Q4: How can crystallographic techniques (e.g., SHELX) resolve discrepancies in structural data obtained from different studies?

Methodological Answer: X-ray crystallography using SHELX software is critical for resolving structural ambiguities:

- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts, especially for flexible aldehyde groups.

- Refinement : Use SHELXL’s restraints for disordered regions (e.g., aldehyde conformers). For example, SHELX’s rigid-bond restraint maintains reasonable geometry during refinement .

- Validation : Cross-check hydrogen-bonding networks (e.g., indole NH⋯O=C interactions) with Hirshfeld surface analysis to confirm packing motifs .

Q. Q5: What in vitro assays are appropriate for evaluating the antimicrobial activity of this compound, and how should controls be designed?

Methodological Answer:

- Assay Design : Use microdilution broth assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µM.

- Controls : Include indole-3-carboxaldehyde (known antimicrobial) as a positive control and DMSO solvent controls.

- Mechanistic Probes : Combine with fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) to assess if activity correlates with membrane disruption .

Data Contradiction Analysis

Q. Q6: How should researchers address conflicting reports on the compound’s bioactivity, such as variable IC₅₀ values in anticancer assays?

Methodological Answer:

- Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum-free media reduces interference).

- Metabolic Stability : Test compound stability in assay media (e.g., HPLC monitoring) to account for degradation.

- Pathway Profiling : Use transcriptomics (e.g., RNA-seq) to identify if divergent results stem from cell-specific pathway activation (e.g., apoptosis vs. autophagy) .

Q. Q7: How can discrepancies between computational and experimental vibrational spectra be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.